REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4]1[CH:5]=[C:6]([C:14]([O:16]C)=[O:15])[C:7]([C:10]([O:12]C)=[O:11])=[N:8][CH:9]=1.[OH-].[Na+]>O>[CH3:1][O:2][CH2:3][C:4]1[CH:5]=[C:6]([C:14]([OH:16])=[O:15])[C:7]([C:10]([OH:12])=[O:11])=[N:8][CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
COCC=1C=C(C(=NC1)C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 (± 10) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
while distilling off methanol and water
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to 10° C.
|
Type
|
ADDITION
|
Details
|
treated with sulfuric acid
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to obtain a solid
|
Type
|
WASH
|
Details
|
The solid is washed with water and vacuum
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
COCC=1C=C(C(=NC1)C(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |